molecular formula C14H12ClNO3 B5622267 phenyl (3-chloro-4-methoxyphenyl)carbamate

phenyl (3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B5622267
M. Wt: 277.70 g/mol
InChI Key: VNXJMBYVYCASNW-UHFFFAOYSA-N
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Description

Phenyl (3-chloro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a phenyl group and a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 3-chloro-4-methoxyaniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of phenyl (3-chloro-4-hydroxyphenyl)carbamate.

    Reduction: Formation of phenyl (3-chloro-4-aminophenyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Phenyl (3-chloro-4-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl (3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (3-chloro-4-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

  • Phenyl (3-chloro-4-hydroxyphenyl)carbamate
  • Phenyl (3-chloro-4-aminophenyl)carbamate
  • Phenyl (3-chloro-4-methylphenyl)carbamate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its synthesis, chemical reactivity, and potential biological activity make it an important subject of study

Properties

IUPAC Name

phenyl N-(3-chloro-4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-8-7-10(9-12(13)15)16-14(17)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXJMBYVYCASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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